p-Cumate

Microbiology Biocatalysis Bioremediation

p-Cumate is the essential substrate for p-cumate 2,3-dioxygenase and the cmt operon system in Pseudomonas putida F1 and Burkholderia xenovorans LB400. Unlike generic benzoates, it exclusively induces the correct catabolic enzymes for accurate kinetic studies and bioremediation research. Its para-isopropyl group provides steric hindrance critical for polymer thermal stability. Available in ≥98% purity with comprehensive analytical documentation. Select p-Cumate for reproducible, pathway-specific results.

Molecular Formula C10H11O2-
Molecular Weight 163.19 g/mol
Cat. No. B1230055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Cumate
Synonyms4-isopropylbenzoate
4-isopropylbenzoic acid
cumic acid
p-cumate
Molecular FormulaC10H11O2-
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)[O-]
InChIInChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)/p-1
InChIKeyCKMXAIVXVKGGFM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

p-Cumate (4-Isopropylbenzoate): Technical Baseline and Procurement Considerations


p-Cumate (CAS: 536-66-3), also referred to as 4-isopropylbenzoate or the conjugate base of cumic acid, is an aromatic monoterpenoid with the molecular formula C10H11O2- and a molecular weight of 163.2 g/mol [1]. It serves as a key intermediate in the microbial degradation of p-cymene, specifically via the action of p-cumate 2,3-dioxygenase, and is utilized as a sole carbon and energy source by bacterial strains such as *Pseudomonas putida* F1 and *Burkholderia xenovorans* LB400 [2]. The compound is commercially available as a research-grade chemical for applications in enzymology, bioremediation studies, and as a synthetic building block .

Why p-Cumate is Not an Interchangeable Commodity: A Comparative Warning


The assumption that other benzoate derivatives or monoterpenoid acids can serve as direct replacements for p-cumate in specialized research applications is technically unfounded. For instance, while both p-cumate and p-toluate (4-methylbenzoate) are substrates for bacterial catabolism, the enzymatic machinery is highly specific. The p-cumate 2,3-dioxygenase enzyme system, encoded by the *cmt* operon, demonstrates substrate specificity that differentiates p-cumate from structurally similar compounds like p-toluate, which is processed by a distinct dioxygenase system [1]. Furthermore, in applications where the isopropyl group's steric and electronic properties are critical—such as in the design of specific enzyme inhibitors or the synthesis of polymers with tailored thermal properties—substituting with a methyl (p-toluate) or tert-butyl (p-tert-butylbenzoate) analog would yield a compound with significantly different steric bulk and reactivity , leading to non-comparable experimental outcomes.

p-Cumate Quantitative Evidence Guide: Comparator-Based Differentiation


Enzymatic Dioxygenation: p-Cumate vs. p-Toluate Substrate Specificity

The enzyme p-cumate 2,3-dioxygenase (EC 1.14.12.25), a key component in the bacterial degradation of p-cymene, demonstrates a clear specificity for p-cumate over the structurally analogous p-toluate. This enzyme catalyzes the incorporation of molecular oxygen into the aromatic ring of p-cumate, initiating its breakdown [1]. In contrast, p-toluate is not a substrate for this specific enzyme; its degradation is initiated by a different enzyme system, p-toluate 1,2-dioxygenase [2]. This functional divergence is a critical factor for researchers studying specific catabolic pathways or engineering microbial strains for selective bioremediation.

Microbiology Biocatalysis Bioremediation

p-Cumate as a Superior Carbon Source for Microbial Enrichment Studies

In microbial ecology, p-cumate serves as a highly selective carbon and energy source for the enrichment and isolation of specific bacterial strains. The ability to utilize p-cumate as a sole carbon source is a distinguishing metabolic trait. For example, *Burkholderia xenovorans* LB400 is known to grow on p-cumate as its sole carbon and energy source [1], whereas its growth on other simple aromatic acids may not be as robust or may be absent. A direct cross-study comparison reveals that *Pseudomonas putida* F1 exhibits a higher specific growth rate on p-cumate compared to p-toluate under identical culture conditions, although quantitative growth rate data (μ) for p-toluate is not always reported in parallel [2].

Environmental Microbiology Microbial Ecology Enrichment Culture

Polymer Synthesis: Thermal Stability and Reactivity of p-Cumate-Derived Monomers vs. p-Toluate Analogs

In materials science, 4-isopropylbenzoic acid (p-cumate) is utilized as a monomer for synthesizing high-performance polymers with enhanced thermal stability. The presence of the isopropyl group imparts greater chain stiffness and steric hindrance compared to a methyl group, leading to a higher glass transition temperature (Tg) in the resulting polymers . While direct comparative data between poly(4-isopropylbenzoate) and poly(4-methylbenzoate) is not readily available in a single study, class-level inference from polymer chemistry principles indicates that the increased steric bulk of the isopropyl group elevates the energy barrier for chain rotation, thereby increasing Tg and improving thermal stability [1].

Materials Science Polymer Chemistry Thermal Stability

Optimal p-Cumate Application Scenarios Based on Differential Evidence


Elucidating Bacterial p-Cymene Catabolism

Researchers investigating the aerobic degradation of p-cymene by *Pseudomonas* or *Burkholderia* strains should procure p-cumate as the primary analytical standard and growth substrate. Its role as the specific inducer and substrate for the *cmt* operon enzymes, including p-cumate 2,3-dioxygenase, is essential for accurate kinetic studies and pathway elucidation [1]. Using a generic benzoate would fail to induce the correct enzymatic machinery, leading to non-representative results.

Selective Enrichment of p-Cumate-Degrading Bacteria from Environmental Samples

For microbiologists aiming to isolate novel p-cumate-degrading microorganisms, p-cumate is the required selective agent. Its use as the sole carbon source in minimal media ensures the enrichment of specific bacterial populations possessing the *cmt* operon or analogous genes [2]. This selective pressure is critical for successful isolation and subsequent genomic or metagenomic analysis.

Synthesis of High-Performance Polymers with Tailored Thermal Properties

In polymer chemistry, p-cumate (as 4-isopropylbenzoic acid) serves as a valuable monomer for creating polyesters with enhanced thermal stability. The steric hindrance provided by the para-isopropyl group contributes to a higher glass transition temperature (Tg) compared to polymers derived from less sterically demanding monomers like p-toluate . Researchers seeking to optimize the thermal performance of polymeric materials should select p-cumate for this specific property.

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